10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one is a natural product found in Ternstroemia and Eucalyptus tereticornis with data available.
10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one
CAS No.:
Cat. No.: VC16529472
Molecular Formula: C30H46O3
Molecular Weight: 454.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H46O3 |
|---|---|
| Molecular Weight | 454.7 g/mol |
| IUPAC Name | 10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one |
| Standard InChI | InChI=1S/C30H46O3/c1-18-8-14-29-17-16-28(7)27(6)13-9-20-25(3,4)22(31)11-12-26(20,5)21(27)10-15-30(28,33-24(29)32)23(29)19(18)2/h10,15,18-23,31H,8-9,11-14,16-17H2,1-7H3 |
| Standard InChI Key | UVBLDLGZDSGCSN-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)O)(C)C)C)C |
Introduction
Structural Characteristics and Stereochemical Complexity
Core Architecture
The compound’s IUPAC name delineates a hexacyclic system comprising fused cyclohexane, cyclopentane, and oxolane rings. The "hexacyclo" descriptor specifies six interconnected rings with bridgehead atoms at positions defined by the notation [15.5.2.0¹,¹⁸.0⁴,¹⁷.0⁵,¹⁴.0⁸,¹³]. Critical features include:
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A 24-membered oxolane (tetrahydrofuran) ring fused to the polycyclic core .
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Seven methyl groups at positions 4, 5, 9, 9, 13, 19, and 20 .
Table 1: Molecular Identity
Stereochemical Variants
PubChem lists two distinct entries (CID 66556826 and CID 5319156) with identical molecular formulas but divergent stereochemical configurations:
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CID 66556826: Specifies absolute configurations at positions 1S, 4S, 5R, 10S, 13S, 14R, 19S, and 20R .
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CID 5319156: Lacks full stereochemical resolution due to undefined stereo centers, highlighting challenges in conformational analysis .
Natural Occurrence and Phytochemical Context
Botanical Sources
While direct reports of this compound remain limited, structural analogs like aegicerin (CID 15558423) occur in Aegiceras corniculatum and Embelia schimperi . These mangrove and climbing shrub species are utilized in traditional medicine, suggesting potential ecological roles for such triterpenoids in plant defense mechanisms .
Table 2: Comparative Analysis with Aegicerin
| Property | 10-Hydroxy-Heptamethyl Derivative | Aegicerin (CID 15558423) |
|---|---|---|
| Molecular Formula | C₃₀H₄₆O₃ | C₃₀H₄₈O₃ |
| Key Functional Groups | 10-hydroxy, lactone | 10-hydroxy, lactone |
| Plant Sources | Undocumented | Aegiceras corniculatum |
Physicochemical and Drug-Likeness Properties
Computed Descriptors
PubChem’s cheminformatics tools provide the following estimates:
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LogP (Octanol-Water Partition Coefficient): ~6.2 (indicative of high lipophilicity) .
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Hydrogen Bond Donors/Acceptors: 1 donor (OH), 3 acceptors (ketone, ether, hydroxyl) .
ADMET Predictions
Using IMPPAT’s framework for analogous triterpenoids :
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Absorption: Moderate intestinal absorption due to high molecular weight (>500 Da threshold).
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Metabolism: Susceptible to CYP3A4-mediated oxidation.
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Toxicity: Low acute toxicity predicted (LD₅₀ > 2000 mg/kg in rodents).
Synthesis and Biosynthetic Pathways
Challenges in Chemical Synthesis
No published synthetic routes exist for this compound. Key hurdles include:
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Stereochemical control across eight chiral centers.
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Lactone ring formation under thermodynamic vs. kinetic conditions.
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Regioselective methylation at non-equivalent positions.
Putative Biosynthetic Origin
Plausibly derived from oxidosqualene via cyclization by oxidosqualene cyclases (OSCs), followed by oxidative modifications (hydroxylation, ketonization) and methyl transfers .
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